2-(2,4-Dibromophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone
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Overview
Description
2-(2,4-Dibromophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of phenoxy derivatives It is characterized by the presence of two bromine atoms on the phenoxy ring and a piperazine moiety attached to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dibromophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone typically involves the following steps:
Bromination: The starting material, 2,4-dibromophenol, is prepared by brominating phenol using bromine in the presence of a catalyst such as iron(III) bromide.
Etherification: The 2,4-dibromophenol is then reacted with 2-chloroethanone in the presence of a base such as potassium carbonate to form 2-(2,4-dibromophenoxy)ethanone.
Piperazine Substitution: The final step involves the reaction of 2-(2,4-dibromophenoxy)ethanone with 1-(2-methylphenyl)piperazine in the presence of a suitable solvent like dichloromethane and a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dibromophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atoms on the phenoxy ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atoms.
Substitution: Substituted derivatives with new functional groups replacing the bromine atoms.
Scientific Research Applications
2-(2,4-Dibromophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2,4-Dibromophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes involved in neurotransmission, leading to modulation of neuronal activity.
Pathways Involved: It may affect signaling pathways related to neurotransmitter release, receptor activation, and downstream cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone: Similar structure but with chlorine atoms instead of bromine.
2-(2,4-Difluorophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
Bromine Atoms: The presence of bromine atoms in 2-(2,4-Dibromophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Piperazine Moiety: The piperazine ring contributes to the compound’s pharmacological profile, potentially enhancing its activity and selectivity.
Properties
Molecular Formula |
C19H20Br2N2O2 |
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Molecular Weight |
468.2 g/mol |
IUPAC Name |
2-(2,4-dibromophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H20Br2N2O2/c1-14-4-2-3-5-17(14)22-8-10-23(11-9-22)19(24)13-25-18-7-6-15(20)12-16(18)21/h2-7,12H,8-11,13H2,1H3 |
InChI Key |
PTFCIBHXCZLZNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Br)Br |
Origin of Product |
United States |
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